molecular formula C17H14Cl2N4O2 B10900130 1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10900130
M. Wt: 377.2 g/mol
InChI Key: GMYUBAWMFWUGMU-UHFFFAOYSA-N
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Description

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichlorophenoxy group, a methyl-pyridyl group, and a pyrazole carboxamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dichlorophenol with formaldehyde to form 2,6-dichlorophenoxy methanol. This intermediate is then reacted with 5-methyl-2-pyridinecarboxylic acid hydrazide to form the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(2,6-Dichlorophenoxy)-2-methyl-2-propanol
  • Methyl (2,6-dichlorophenoxy)acetate

Comparison: Compared to similar compounds, 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-11-5-6-15(20-9-11)21-17(24)14-7-8-23(22-14)10-25-16-12(18)3-2-4-13(16)19/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

GMYUBAWMFWUGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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